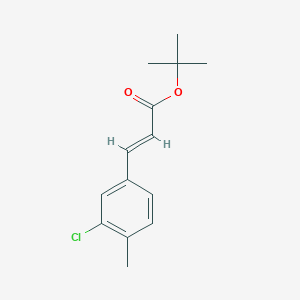

tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

tert-butyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWGTIFCXZOVPJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

Temperature: 60-80°C

Solvent: Anhydrous conditions using solvents like toluene or dichloromethane

Catalyst: Acid catalysts like sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: can undergo various chemical reactions, including:

Oxidation: The enoate group can be oxidized to form corresponding carboxylic acids.

Reduction: The double bond in the enoate group can be reduced to form saturated esters.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Saturated esters.

Substitution: Aromatic compounds with substituted nucleophiles.

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Pharmaceuticals:

- tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate can be utilized in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of anti-inflammatory and analgesic drugs due to its ability to modify biological activity through structural variations.

-

Building Block for Complex Molecules:

- The compound is often used as a precursor in the synthesis of more complex organic molecules, including those with potential applications in agrochemicals and materials science. Its reactivity allows for further functionalization, enabling the creation of diverse chemical entities.

-

Acrylate Polymerization:

- As an acrylate ester, it can participate in free radical polymerization processes, leading to the formation of polymers with desirable properties for coatings, adhesives, and sealants.

Case Study 1: Synthesis of Anti-inflammatory Agents

In a study published in Medicinal Chemistry, researchers demonstrated that this compound could be transformed into potent anti-inflammatory agents through a series of reactions involving nucleophilic substitutions and cyclizations. The final products exhibited significant activity against COX enzymes, which are critical targets for anti-inflammatory drugs.

Case Study 2: Polymerization Studies

A research group investigated the polymerization behavior of this compound under various conditions. They found that modifying reaction parameters such as temperature and initiator concentration significantly influenced the molecular weight and thermal properties of the resulting polymers, making this compound valuable for developing tailored materials.

Data Table: Comparison of Applications

| Application Area | Description | Reference Source |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory drugs | Medicinal Chemistry |

| Organic Synthesis | Building block for complex organic molecules | Journal of Organic Chemistry |

| Polymer Chemistry | Participates in free radical polymerization | Polymer Science |

Mechanism of Action

The mechanism of action of tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets:

Enzymes: Esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol.

Receptors: The aromatic ring may interact with specific receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key differences arise from variations in the phenyl ring substituents and ester groups:

*Calculated based on molecular formulas.

Key Observations:

- Lipophilicity : The target compound’s 3-Cl and 4-CH3 groups enhance hydrophobicity compared to hydroxyl- or sulfamoyl-containing analogs, which may influence membrane permeability in biological systems .

- Steric Effects : The tert-butyl ester in the target compound and Compounds 4/6 introduces steric hindrance, possibly slowing hydrolysis compared to ethyl esters (Compound 5) .

Physicochemical and Spectroscopic Properties

- NMR Trends: In , Compounds 4–6 exhibit downfield shifts for aromatic protons adjacent to electronegative groups (e.g., OH in Compound 4, F in Compound 6). The target compound’s 3-Cl and 4-CH3 groups would similarly deshield neighboring protons but lack the pronounced shifts seen with hydroxyl or sulfamoyl groups .

- Hydrogen Bonding: Unlike Compounds 4–6 and ’s sulfamoyl analog, the target compound lacks hydrogen-bond donors, reducing crystallization propensity and aqueous solubility .

Biological Activity

tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is primarily utilized as an intermediate in organic synthesis but also shows promise in various biological applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a tert-butyl group, an enoate functional group, and a chlorinated aromatic ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Interactions : The ester bond in this compound can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol. This reaction is significant in metabolic pathways where esters are converted into active forms.

- Receptor Binding : The aromatic ring may interact with various receptors in biological systems, potentially influencing signaling pathways and cellular responses. The presence of chlorine and methyl groups can modulate these interactions, enhancing or inhibiting specific biological effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorinated aromatic ring may enhance activity against certain bacterial strains due to its ability to disrupt membrane integrity or interfere with metabolic processes.

- Enzyme Inhibition : As an ester, it may serve as a prodrug, where hydrolysis releases active pharmaceutical ingredients that can inhibit specific enzymes involved in disease processes, such as those in cancer or infectious diseases.

- Potential Therapeutic Applications : Ongoing investigations are exploring its use in drug development, particularly as a scaffold for generating new therapeutic agents targeting various diseases.

Study 1: Enzyme-Catalyzed Reactions

A study investigated the role of this compound in enzyme-catalyzed reactions. It was found that the compound could be hydrolyzed by esterases, leading to significant product formation under optimized conditions. The study highlighted the importance of reaction conditions such as pH and temperature on enzymatic efficiency.

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities among various esters, this compound showed promising results against Gram-positive bacteria. The study concluded that structural modifications could enhance its efficacy further.

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and methyl substituents | Antimicrobial, enzyme inhibition |

| tert-Butyl (2E)-3-(4-chlorophenyl)prop-2-enoate | Chlorine substituent | Moderate antimicrobial activity |

| tert-Butyl (2E)-3-(3-methylphenyl)prop-2-enoate | Methyl substituent only | Lower enzyme inhibition potential |

Q & A

How can tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate be synthesized with high stereoselectivity under mild conditions?

Basic Research Question

Methodological Answer:

The compound can be synthesized via a Horner-Wadsworth-Emmons reaction using tert-butyl prop-2-enoate derivatives and a substituted benzaldehyde. Key steps include:

- Step 1 : React 3-chloro-4-methylbenzaldehyde with a stabilized phosphonate ester (e.g., tert-butyl diethylphosphonoacetate) in the presence of a mild base (e.g., NaH or KCO) in THF at 0–25°C to form the α,β-unsaturated ester .

- Step 2 : Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the (2E)-isomer. The stereoselectivity arises from the reaction’s thermodynamic control, favoring the trans (E)-isomer due to reduced steric hindrance .

- Validation : Confirm stereochemistry using H NMR (coupling constants Hz) and NOESY spectroscopy to rule out cis (Z)-isomer contamination .

What advanced crystallographic techniques are recommended for resolving the crystal structure of this compound, particularly when dealing with disordered substituents?

Advanced Research Question

Methodological Answer:

For high-resolution crystallography:

- Data Collection : Use synchrotron radiation or a high-intensity X-ray source to enhance data quality, especially for chlorine and methyl groups prone to disorder .

- Structure Solution : Employ SHELXD (dual-space algorithm) for initial phase determination, followed by SHELXL for refinement. For disordered regions, apply PART and ISOR constraints to model thermal motion and occupancy .

- Validation : Cross-check hydrogen-bonding patterns (e.g., C=OH-C interactions) using Mercury software and graph-set analysis (e.g., Etter’s notation) to ensure geometric consistency with known supramolecular motifs .

How can researchers reconcile conflicting data between NMR and X-ray crystallography regarding the compound’s stereochemistry?

Advanced Research Question

Methodological Answer:

Conflicts may arise from dynamic effects in solution vs. static crystal structures. To resolve this:

- Dynamic NMR : Perform variable-temperature H NMR to detect rotational barriers around the C=C bond. A coalescence temperature >100°C suggests restricted rotation, supporting the X-ray-derived E-configuration .

- DFT Calculations : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts. A mismatch >0.5 ppm for vinyl protons indicates potential solution-phase conformational flexibility .

- Complementary Techniques : Use IR spectroscopy to confirm ester C=O stretching (~1715 cm) and UV-Vis to assess conjugation (λ ~240–260 nm), aligning with crystallographic bond lengths .

What strategies mitigate side reactions during functionalization of the α,β-unsaturated ester moiety?

Basic Research Question

Methodological Answer:

To prevent undesired Michael addition or polymerization:

- Reaction Design : Use low temperatures (0–5°C) and aprotic solvents (e.g., dry DCM or THF) for nucleophilic additions. Additives like molecular sieves can sequester moisture .

- Catalysis : Employ Lewis acids (e.g., BF-OEt) to activate the carbonyl without promoting side reactions. For Diels-Alder reactions, prioritize electron-deficient dienophiles to enhance regioselectivity .

- Monitoring : Track reaction progress via TLC (R ~0.4 in 20% EtOAc/hexane) and LC-MS to detect intermediates or byproducts early .

How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

Advanced Research Question

Methodological Answer:

Hydrogen-bonding motifs (e.g., C=OH-C or ClH-O interactions) dictate packing efficiency and stability:

- Analysis Tools : Use CrystalExplorer to map Hirshfeld surfaces and quantify intermolecular contacts. A high %ClH interactions (>10%) suggests halogen bonding, which may elevate melting points .

- Impact on Solubility : Stronger H-bond networks correlate with lower solubility in nonpolar solvents. Pre-treat crystals with grinding or co-crystallization to disrupt H-bonding for improved dissolution .

What purification methods are optimal for isolating high-purity (>99%) this compound?

Basic Research Question

Methodological Answer:

- Chromatography : Use flash chromatography with a gradient elution (5–30% EtOAc/hexane) and monitor fractions by UV (254 nm). For persistent impurities, repeat with a silver nitrate-impregnated silica gel to separate geometric isomers .

- Recrystallization : Dissolve in warm heptane (40–50°C) and cool to −20°C to yield needle-shaped crystals. Confirm purity via HPLC (C18 column, 80:20 MeCN/HO, retention time ~8.2 min) .

How does the electronic nature of the 3-chloro-4-methylphenyl group affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

The electron-withdrawing Cl and electron-donating Me groups create a polarized aromatic system:

- Suzuki Coupling : The para-methyl group directs electrophilic palladium insertion to the ortho position, enabling regioselective arylation. Use Pd(PPh)/KCO in dioxane/HO (3:1) at 80°C for optimal yields .

- SNAr Reactions : The chloro substituent activates the ring for nucleophilic displacement with amines (e.g., piperazine) in DMF at 120°C. Monitor dehydrohalogenation byproducts via F NMR if using fluorinated nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.